molecular formula C18H20N2O5S B2885839 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 922007-74-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2885839
CAS No.: 922007-74-7
M. Wt: 376.43
InChI Key: MEBVEHVZKPNAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a structurally distinct compound of significant interest in medicinal chemistry and oncology research. It functions as a potent and selective inhibitor of Polo-like kinase 1 (PLK1) , a serine/threonine kinase that is a key regulator of cell cycle progression, particularly in mitosis. By targeting the Polo-box domain (PBD) of PLK1, this compound disrupts the proper localization and function of the kinase, leading to mitotic arrest and the induction of apoptosis in rapidly dividing cells. Its primary research value lies in its utility as a chemical probe to investigate the complex mechanisms of mitotic regulation and to explore the therapeutic potential of PLK1 inhibition in various cancer models. Studies utilizing this compound have provided crucial insights into mitotic checkpoint signaling and have helped validate PLK1 as a promising target for anticancer drug discovery. Researchers employ this sulfonamide-based oxazepine derivative in in vitro and in vivo experiments to assess its efficacy against a panel of cancer cell lines and to understand the downstream consequences of targeted mitotic disruption.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-20-10-11-25-17-9-4-13(12-16(17)18(20)21)19-26(22,23)15-7-5-14(24-2)6-8-15/h4-9,12,19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBVEHVZKPNAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure characterized by a benzo-fused oxazepine ring with a sulfonamide group, which is known to enhance pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C18H22N2O4SC_{18}H_{22}N_2O_4S, with a molecular weight of approximately 358.45 g/mol. The presence of the ethyl substituent and the methoxy group contributes to its unique chemical reactivity and biological profile.

Biological Activities

Research indicates that compounds similar to this compound can exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that oxazepine derivatives can induce differentiation in acute myeloid leukemia (AML) cells. This differentiation is often linked to the upregulation of immune response markers such as CD11b. Compounds with similar structures have been investigated for their potential to modulate cancer cell behavior.
  • Immunomodulatory Effects : The compound has been noted for its ability to influence immune responses. For instance, it may enhance the expression of certain immune markers in specific cell lines, suggesting its utility in immunotherapy.
  • Kinase Inhibition : The structural features of the oxazepine core suggest potential applications as kinase inhibitors. Kinase inhibitors are crucial in cancer therapy as they can interfere with cancer cell proliferation and survival pathways.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazepine Core : This involves cyclization reactions that form the tetrahydrobenzo-fused oxazepine structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethyl and methoxy groups along with the sulfonamide moiety.

Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

StudyBiological Activity ObservedMethodology
Study AInduction of differentiation in AML cellsCell culture assays measuring CD11b expression
Study BImmunomodulatory effects on immune cell linesFlow cytometry analysis
Study CKinase inhibition assaysEnzymatic activity assays on various kinases

These studies highlight the compound's potential therapeutic applications across different domains of medicine.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethoxy-Substituted Derivative (CAS 922553-62-6)

The closest structural analog is 4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922553-62-6), which differs only in the substitution of a methoxy group (-OCH₃) with an ethoxy group (-OC₂H₅) on the benzenesulfonamide moiety. Key comparisons include:

  • Molecular Weight : The ethoxy variant has a molecular weight of 390.5 g/mol (C₁₉H₂₂N₂O₅S) , while the methoxy compound (C₁₈H₂₀N₂O₅S) would theoretically have a slightly lower molecular weight (~376.4 g/mol).
  • Synthetic Flexibility : Ethoxy/methoxy substitutions are often explored to optimize pharmacokinetic properties without altering core pharmacophoric elements .

Halogenated Benzenesulfonamide Derivatives

Compounds such as 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (X = H, Cl, Br) from demonstrate how halogen substituents (Cl, Br) influence electronic and steric profiles. For example:

  • Thermodynamic Stability : Bromine’s larger atomic radius may improve crystal packing efficiency, as seen in crystallographic studies of related sulfonamides .

Comparison with Functional Analogs

Triazole-Containing Sulfonamides

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ( ) share the sulfonamide group but feature a 1,2,4-triazole core instead of a benzooxazepine. Key distinctions include:

  • Heterocyclic Core : The five-membered triazole ring is more rigid and planar than the seven-membered benzooxazepine, affecting binding pocket compatibility.
  • Tautomerism : Triazoles exhibit thione-thiol tautomerism, which is absent in the benzooxazepine system, altering redox and hydrogen-bonding properties .

Pesticidal Sulfonamides

Sulfentrazone ( ), a triazolone-containing sulfonamide herbicide, highlights functional parallels:

  • Sulfonamide Role : The sulfonamide group in sulfentrazone acts as a hydrogen-bond acceptor, a feature shared with the target compound.
  • Biological Activity: While sulfentrazone targets plant enzymes (e.g., protoporphyrinogen oxidase), the benzooxazepine core in the target compound may confer central nervous system (CNS) activity due to structural similarity to benzodiazepines.

Physicochemical and Solubility Trends

provides solubility data for sulfonamides with five-membered heterocyclic substituents (e.g., thiadiazoles, isoxazoles). Key comparisons:

Property Target Compound (Benzooxazepine) 5-Membered Heterocyclic Sulfonamides
Aqueous Solubility Likely low (lipophilic core) Variable (e.g., sulfisoxazole: 0.1 mg/mL)
logP Estimated ~2.5–3.5 1.8–2.2 (e.g., sulfamethizole)
Melting Point Not reported 208–210°C (sulfentrazone)

The benzooxazepine’s larger, fused-ring system reduces solubility compared to smaller heterocycles but may improve blood-brain barrier penetration.

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:
Optimization involves:

  • Catalyst Selection : Use transition metal catalysts (e.g., Pd or Cu) for coupling reactions to enhance regioselectivity .
  • Temperature Control : Maintain reactions at 60–80°C to minimize side products while ensuring completion .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures .
    Validation : Monitor progress via TLC and confirm final purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the ethyl, methoxy, and sulfonamide groups. For example, the methoxy protons appear as a singlet at ~3.8 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzoxazepine core .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • IR Spectroscopy : Identify carbonyl (1670–1700 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) stretches .

Basic: How can initial biological activity screening be designed for kinase inhibition?

Methodological Answer:

  • Assay Selection :
    • Use in vitro kinase assays (e.g., RIP1 kinase) with ATP-concentration-dependent inhibition profiling .
    • Include positive controls (e.g., necrostatin-1 for RIP1) .
  • Dose-Response Curves : Test 0.1–100 μM concentrations in triplicate to calculate IC₅₀ values .
  • Selectivity Screening : Compare activity against off-target kinases (e.g., MAPK, JNK) using kinase profiling panels .

Advanced: How can computational methods predict binding modes to kinase targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into RIP1 kinase’s ATP-binding pocket (PDB: 4NEU) .
    • Prioritize poses with hydrogen bonds to hinge residues (e.g., Glu66) and hydrophobic interactions with the ethyl group .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and calculate binding free energies (MM-PBSA) .
  • SAR Analysis : Compare with analogs (e.g., 5-methyl derivatives) to validate substituent effects on affinity .

Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ across assays)?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition using:
    • Biochemical Assays : Measure ATP depletion via luminescence .
    • Cellular Assays : Quantify necroptosis inhibition in HT-29 cells .
  • Buffer Optimization : Adjust pH (7.4–8.0) and ionic strength to mimic physiological conditions, as sulfonamide solubility varies with pH .
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Structural Modifications :
    • Replace the methoxy group with a trifluoromethyl group to reduce CYP450-mediated oxidation .
    • Introduce methyl groups on the benzoxazepine core to block hydroxylation .
  • In Vitro ADME Profiling :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life .
    • CYP Inhibition : Screen against CYP3A4/2D9 isoforms .
  • Prodrug Design : Mask the sulfonamide as an ester to enhance oral bioavailability .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with:
    • Varied substituents (e.g., ethyl → propyl, methoxy → ethoxy) .
    • Ring expansion (e.g., benzoxazepine → benzodiazepine) .
  • Biological Testing :
    • Compare IC₅₀ values across kinase targets .
    • Assess logP (HPLC) and solubility (shake-flask method) to correlate hydrophobicity with activity .
  • Data Analysis : Use multivariate regression (e.g., PLS) to identify critical substituents for potency .

Table 1: Comparison of Analogous Benzoxazepine Derivatives

Compound SubstituentsBiological Activity (IC₅₀, RIP1)logPReference
4-Ethyl, 4-methoxy-sulfonamide0.8 μM2.1
5-Methyl, 4-oxo5.2 μM1.8
3,3-Dimethyl, 2-ethoxy12.4 μM3.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.